molecular formula C11H7F2NO2 B5636402 N-(2,4-difluorophenyl)-2-furamide

N-(2,4-difluorophenyl)-2-furamide

Cat. No. B5636402
M. Wt: 223.17 g/mol
InChI Key: NCISZYGNZTUTJJ-UHFFFAOYSA-N
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Description

Furan derivatives, including furamides, play a crucial role in the development of sustainable and high-performance materials. They are being explored as alternatives to traditional petrochemical-based compounds due to their potential for environmental friendliness and enhanced performance characteristics in various applications.

Synthesis Analysis

The synthesis of furanic compounds often involves catalyzed polymerization or condensation reactions. For example, the enzymatic polymerization of Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents a sustainable pathway to produce materials with commercial interest (Jiang et al., 2015). Similarly, the copper-catalyzed synthesis of trifluoromethyl 2H-furans from enaminones demonstrates the versatility of furanic compounds in generating functionalized derivatives (Liang et al., 2020).

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, often involving various functional groups that contribute to their diverse chemical behaviors. Crystallographic studies, such as those on N-(2,6-difluorophenyl)formamide, reveal insights into the molecular geometry, hydrogen bonding, and other intramolecular interactions critical for understanding the properties and reactivity of these compounds (Omondi et al., 2009).

Chemical Reactions and Properties

Furan derivatives engage in a variety of chemical reactions, leveraging their unique structural features for applications in synthesis and material science. For instance, the ability to form complex with DNA through minor groove binding, as demonstrated by furamidine, a furan analog, showcases the potential of furan derivatives in biomedical applications (Laughton et al., 1995).

Physical Properties Analysis

The physical properties of furan derivatives, such as their solubility, thermal stability, and molecular weight, are influenced by their molecular structure and the nature of substituents. Studies on furanic-aliphatic polyamides and semi-aromatic polyamides have highlighted the importance of these properties in determining the materials' applicability in high-performance domains (Jiang et al., 2016).

properties

IUPAC Name

N-(2,4-difluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCISZYGNZTUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)furan-2-carboxamide

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